N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a compound that has been studied for its antiproliferative activities . It is part of a series of compounds that have been tested for in vitro antitumor effects against a panel of 55 cell lines of nine different cancer types at the NCI .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The specific details of the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl group and a 4-methyl-1,2,3-thiadiazole-5-carboxamide group . The specific details of the molecular structure are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the search results .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its spectroscopic data . The specific details of these properties are not available in the search results.
Scientific Research Applications
Antitumor Applications
A study by Wang et al. (1997) discusses the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates leading to the synthesis of compounds including temozolomide, suggesting a route for developing antitumor drugs Wang et al., 1997.
Immunoregulatory Anti-inflammatory Agents
Bender et al. (1985) synthesized and evaluated a series of substituted 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles as immunoregulatory antiinflammatory agents, showing potential for use in conditions like arthritis Bender et al., 1985.
Antimicrobial and Enzyme Inhibition
Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, revealing antimicrobial, antilipase, and antiurease activities, highlighting the compound's potential in combating microbial infections and enzymatic activities Başoğlu et al., 2013.
Antiviral Agents and Polynucleotide Biosynthesis Inhibitors
A study on fluoroimidazoles, including 4-fluoroimidazole derivatives, investigated their inhibitory effects on viral cytopathogenicity, suggesting their use as antiviral agents and inhibitors of polynucleotide biosynthesis De Cercq & Luczak, 1975.
Anticancer Activity
Research by Karki et al. (2011) on novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives showed potent anticancer activities, indicating these compounds' utility in cancer therapy Karki et al., 2011.
Antioxidant Properties
A paper by Sunil et al. (2010) explored the in vitro antioxidant properties of triazolo-thiadiazoles, revealing their potential as antioxidants and anticancer agents, especially in hepatocellular carcinoma cell lines Sunil et al., 2010.
Fluorescent Dyes and Molecular Probes
Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, indicating the application of such compounds in developing molecular probes and imaging agents Witalewska et al., 2019.
Antitubercular Activity
Ramprasad et al. (2016) reported on the synthesis and antitubercular activity of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, showcasing their potential in treating tuberculosis Ramprasad et al., 2016.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is mentioned that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide at different dosages in animal models are not well studied. Thiazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Thiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS2/c1-9-15(26-22-21-9)16(24)19-7-14-10(2)23-8-13(20-17(23)25-14)11-3-5-12(18)6-4-11/h3-6,8H,7H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMKPYNWJAYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.